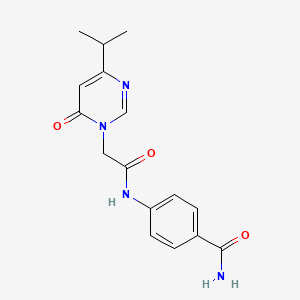

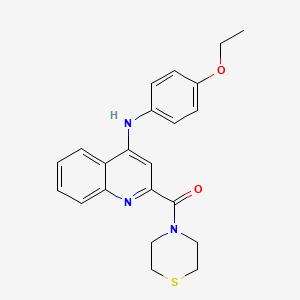

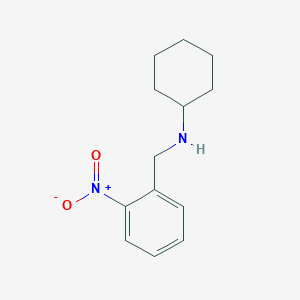

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a chemical compound with potential therapeutic applications. It is a member of the benzamide family of compounds and has been the subject of scientific research due to its potential as a drug candidate. In

Applications De Recherche Scientifique

Synthesis and Biological Activities

- The synthesis of novel compounds involves complex chemical transformations, often starting from simple pyrimidine derivatives. For instance, the synthesis of 5-deaza analogues of aminopterin and folic acid involves a multi-step process starting from 5-cyanouracil, leading to compounds with significant anticancer activity in vitro and in vivo, highlighting the potential for therapeutic applications (Su et al., 1986).

- In another study, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. The compounds demonstrated significant inhibitory activity on COX-2 selectivity, with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Chemical Imidization Studies

- The effect of medium on chemical imidization has been investigated through experimental and theoretical studies. For example, the transformation of polyamic acid into a copolymer containing imide and isoimide rings was studied, providing insights into the chemical processes and the influence of reaction media (Koton et al., 1984).

Antimicrobial Activities

- Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings from 2-chloro-6-ethoxy-4-acetylpyridine led to compounds with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Histone Deacetylase Inhibition

- The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlights the therapeutic potential of pyrimidine derivatives in cancer treatment. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Propriétés

IUPAC Name |

4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-10(2)13-7-15(22)20(9-18-13)8-14(21)19-12-5-3-11(4-6-12)16(17)23/h3-7,9-10H,8H2,1-2H3,(H2,17,23)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJNYYVBUHRZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)